N-(2-methyl-4-nitrophenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-9-11(15(16)17)7-8-13(10)14-20(18,19)12-5-3-2-4-6-12/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAAWNYLSCINBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290028 | |
| Record name | MLS002693555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86785-33-3 | |
| Record name | MLS002693555 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002693555 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Pharmaceutical Development
N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been identified as a potential inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cancers. Studies have shown that it exhibits anti-proliferative effects on cancer cell lines by disrupting mitochondrial respiration and glycolysis, leading to reduced tumor growth in xenograft models .
Biological Studies
The compound acts as a probe in enzyme mechanism studies, particularly involving carbonic anhydrase isoenzymes. Its inhibitory action on these enzymes suggests therapeutic potential for conditions like glaucoma and epilepsy . Interaction studies have demonstrated its binding affinity to these enzymes, providing insights into its mechanism of action.
Organic Synthesis
In synthetic organic chemistry, this compound serves as a key intermediate for synthesizing more complex molecules, including heterocycles such as benzimidazoles and quinoxalines . These derivatives are known for their diverse biological activities, making this compound valuable in drug development.
Case Study 1: Cancer Cell Proliferation Inhibition
A study evaluated the cytotoxic effects of FH535 on hepatocellular carcinoma (HCC) cell lines. The findings indicated that FH535 significantly inhibited cell proliferation when combined with sorafenib, demonstrating synergistic effects through dual inhibition of Wnt signaling and activation of AMPK pathways .
Case Study 2: Mechanism of Action
Research investigating the mechanism behind FH535's action revealed that it modulates autophagic flux in cancer cells by inhibiting the Wnt/β-catenin pathway. This modulation was shown to disrupt cellular metabolism and promote apoptosis in cancerous cells .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit certain enzymes by mimicking the natural substrates, leading to the disruption of biological processes. The nitro group can also participate in redox reactions, contributing to the compound's biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
FH535 (2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide)
- Structural Differences : FH535 features 2,5-dichloro substitutions on the benzenesulfonamide ring, unlike the target compound, which lacks chloro groups.
- Biological Activity: FH535 induces apoptosis in hepatocellular carcinoma cells (Huh7 and PLC/PRF/5) and synergizes with sorafenib. The dichloro groups may enhance hydrophobic interactions with cellular targets, improving efficacy compared to the non-chlorinated analog .
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide
- Structural Differences : Bromine substituents at the 4-position of both the benzene and phenyl rings replace the methyl and nitro groups in the target compound.
- Hypothesized Impact : Bromine’s larger atomic radius and stronger electron-withdrawing effects could alter binding affinity and metabolic stability compared to the methyl-nitro combination .
N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compound 6)
- Structural Differences: A pyridinyl-quinoline moiety replaces the 2-methyl-4-nitrophenyl group.
- Biological Activity: Exhibited a Gold Score (GS) of 78.09 in PPARγ docking studies, indicating moderate affinity. The quinoline group may facilitate π-π stacking interactions absent in the target compound .
Key Observations:
- Electron-Withdrawing Groups : Nitro and chloro substituents (e.g., in FH535 and Compound 18) correlate with enhanced cytotoxicity or target affinity compared to methyl groups .
- Heterocyclic Moieties: Pyridine or quinoline groups (e.g., Compound 6) improve docking scores via additional hydrogen bonding or π-π interactions .
Mechanistic and Pharmacokinetic Considerations
- Hydrogen Bonding : Compounds with nitro groups (e.g., ) show improved hydrogen bonding scores (7.42 for Compound 7), suggesting the target’s nitro group may enhance target engagement .
- Metabolic Stability : Trifluoromethyl groups in T0901317 reduce metabolic degradation, whereas the target’s methyl group may offer less stability but lower toxicity .
Biological Activity
N-(2-methyl-4-nitrophenyl)benzenesulfonamide, also known as FH535, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic system. The nitro and methyl substitutions on the phenyl ring contribute to its biological properties.
Inhibition of Wnt/β-Catenin Pathway
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial in various cellular processes, including cell proliferation and differentiation. Research indicates that FH535 acts as an inhibitor of β-catenin, which is often upregulated in cancers such as hepatocellular carcinoma (HCC) .
Activation of AMPK
In addition to β-catenin inhibition, FH535 has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This dual action may provide therapeutic benefits in metabolic disorders and cancer .
Anticancer Properties
Studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For example, it has shown effectiveness against triple-negative breast cancer (TNBC) and melanoma cells, with effective concentrations (EC50 values) reported at 27.8 ± 2.8 µM against IGR39 cells and 20.5 ± 3.6 µM against MDA-MB-231 cells .
Antimicrobial Activity
The sulfonamide moiety in this compound mimics para-aminobenzoic acid (PABA), inhibiting enzymes involved in folic acid synthesis, which is essential for microbial growth. This mechanism positions it as a candidate for antimicrobial drug development .
Case Studies and Research Findings
-
Cytotoxicity in Cancer Cell Lines
Cell Line EC50 (µM) IGR39 27.8 ± 2.8 MDA-MB-231 20.5 ± 3.6 - Inhibition of Wnt Signaling
- Cardiovascular Effects
Q & A
What are the established synthetic routes for N-(2-methyl-4-nitrophenyl)benzenesulfonamide, and how can its purity be validated?
Basic Research Question
The compound is synthesized via sulfonylation reactions, typically involving the reaction of 2-methyl-4-nitroaniline with benzenesulfonyl chloride under controlled alkaline conditions. Key steps include temperature modulation (0–5°C) to minimize side reactions and purification via recrystallization using ethanol or acetonitrile . Purity validation employs HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm structural integrity. Mass spectrometry (ESI-MS) further verifies molecular weight (e.g., [M+H]⁺ at m/z 337.04) .
How can X-ray crystallography be applied to resolve the crystal structure of this compound, and what software tools are recommended?
Basic Research Question
Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a saturated DMSO/water solution. Data collection requires a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). For structure refinement, SHELXL (for small molecules) or SHELXS (for phase determination) are preferred due to their robustness in handling sulfonamide torsional angles and hydrogen-bonding networks . Key parameters to report: space group, R₁ values (<0.05), and hydrogen-bonding motifs (e.g., N–H···O interactions) .
What experimental evidence supports the role of this compound in inhibiting Wnt/β-catenin signaling?
Advanced Research Question
Mechanistic studies in hepatocellular carcinoma (HCC) cell lines (e.g., Huh7, PLC/PRF/5) demonstrate dose-dependent suppression of β-catenin/Tcf-mediated transcription (IC₅₀ = 5–10 µM). Western blotting confirms reduced nuclear β-catenin levels, while immunofluorescence reveals disrupted β-catenin/TCF4 complex formation. Flow cytometry (Annexin V/PI staining) validates apoptosis induction (30–40% at 20 µM) . For in vivo validation, xenograft models show tumor volume reduction (≥50%) at 10 mg/kg/day via intraperitoneal administration .
How should researchers design experiments to evaluate synergistic effects between this compound and chemotherapeutic agents like sorafenib?
Advanced Research Question
Use a factorial design combining subtherapeutic doses of both agents. For example:
- In vitro : Treat HCC cells with FH535 (5 µM) + sorafenib (2.5 µM) for 48 hours. Assess synergy via Chou-Talalay combination index (CI <1 indicates synergy) .
- In vivo : Co-administer FH535 (5 mg/kg) and sorafenib (10 mg/kg) in nude mice. Monitor tumor growth kinetics and perform RNA-seq to identify co-regulated pathways (e.g., autophagy or glycolysis). Validate synergy via isobologram analysis .
How do structural modifications of the benzenesulfonamide core influence its biological activity?
Advanced Research Question
Derivatization at the para-nitro or ortho-methyl groups alters potency. For example:
- 2-Bromo-4-nitro substitution increases Wnt inhibition (IC₅₀ = 3 µM) but reduces solubility.
- Methoxy substitution at the phenyl ring enhances bioavailability but diminishes PPARγ antagonism.
Quantitative structure-activity relationship (QSAR) models using Gaussian09 (DFT calculations) correlate logP values with antiproliferative activity in HepG2 cells .
How can researchers resolve contradictions in activity data across different cancer cell lines?
Methodological Guidance
Discrepancies may arise from cell-specific Wnt/β-catenin pathway dependencies. To address this:
Validate target engagement via β-catenin nuclear translocation assays (immunofluorescence).
Cross-validate using isogenic cell lines (e.g., β-catenin wild-type vs. mutant).
Combine transcriptomics (RNA-seq) with phosphoproteomics to identify off-target effects .
What computational tools are recommended for docking studies of this compound with β-catenin?
Advanced Research Question
Use AutoDock Vina or Schrödinger Glide for molecular docking. Prepare the protein (PDB: 1JDH) by removing water molecules and adding polar hydrogens. Key interactions to analyze:
- Hydrogen bonding between the sulfonamide group and Lys435.
- π-π stacking of the nitro group with Phe281.
Validate docking poses with molecular dynamics (GROMACS, 100 ns simulation) to assess binding stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
